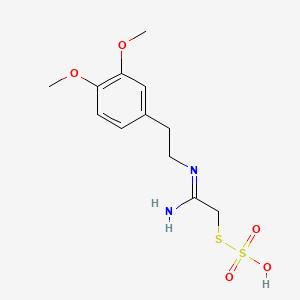![molecular formula C30H67N5P2 B13822337 Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] is a heterocyclic organic compound with the molecular formula C30H67N5P2 . This compound is known for its unique structure, which includes multiple isopropyl groups and a phosphonousdiamide core. It is primarily used in experimental and research settings.
準備方法
The synthesis of Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] involves several steps. One common method includes the reaction of appropriate phosphonousdiamide precursors with isopropylamine under controlled conditions The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature
化学反応の分析
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonousdiamide oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonousdiamide derivatives.
科学的研究の応用
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects .
類似化合物との比較
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] can be compared with other similar compounds such as:
Diphosphoramide, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)-: This compound has a similar structure but different functional groups.
Bis(imino)pyridyl complexes: These compounds are used in polymerization reactions and have similar coordination chemistry properties.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: This compound is used in DNA synthesis and has similar phosphonousdiamide characteristics.
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] stands out due to its unique combination of isopropyl groups and phosphonousdiamide core, making it a valuable compound for various research applications.
特性
分子式 |
C30H67N5P2 |
|---|---|
分子量 |
559.8 g/mol |
IUPAC名 |
N-[[3-bis[di(propan-2-yl)amino]phosphanyl-2-propan-2-yliminopropyl]-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C30H67N5P2/c1-21(2)31-30(19-36(32(22(3)4)23(5)6)33(24(7)8)25(9)10)20-37(34(26(11)12)27(13)14)35(28(15)16)29(17)18/h21-29H,19-20H2,1-18H3 |
InChIキー |
HIGIFGJCWZZZJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N=C(CP(N(C(C)C)C(C)C)N(C(C)C)C(C)C)CP(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
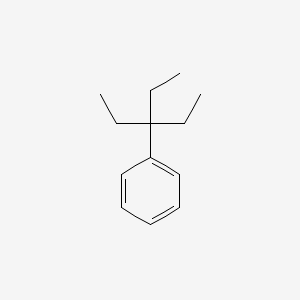
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
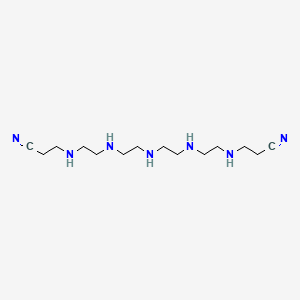
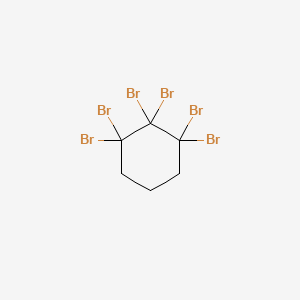
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
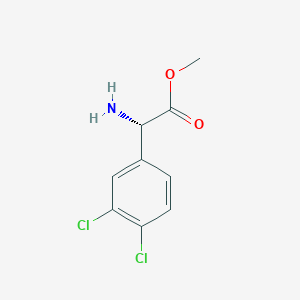
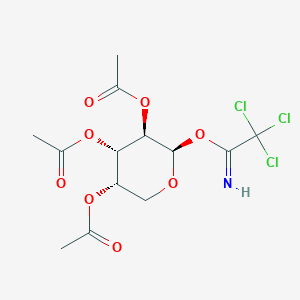
![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
